Cas no 2171558-99-7 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid
- 2171558-99-7
- 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid
- EN300-1561677
-
- Inchi: 1S/C27H28N2O5/c1-3-8-24(26(32)29-14-17(2)18(15-29)13-25(30)31)28-27(33)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h1,4-7,9-12,17-18,23-24H,8,13-16H2,2H3,(H,28,33)(H,30,31)
- InChI Key: VFPQVXZORMQVQB-UHFFFAOYSA-N
- SMILES: O=C(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C)C(CC(=O)O)C1
Computed Properties
- Exact Mass: 460.19982200g/mol
- Monoisotopic Mass: 460.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 95.9Ų
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1561677-0.05g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-0.1g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-0.25g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-0.5g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-1.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-2.5g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-5.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-10.0g |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1561677-50mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1561677-100mg |
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoyl]-4-methylpyrrolidin-3-yl}acetic acid |
2171558-99-7 | 100mg |
$2963.0 | 2023-09-25 |
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid
Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic Acid (CAS No. 2171558-99-7)
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171558-99-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidinyl core, a fluorenyl moiety, and an acetic acid functional group. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry and drug discovery.
The molecular structure of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl-4-methylpyrrolidin-3-yl}acetic acid is notable for its complexity, featuring multiple reactive sites that can be exploited for further chemical modifications. The fluorenyl group, a well-known luminescent and photostable aromatic system, is particularly interesting in the context of developing bioimaging agents and fluorescent probes. Additionally, the methoxycarbonyl (ester) functionality provides a handle for peptide coupling reactions, making this compound a valuable intermediate in the synthesis of peptidomimetics and protein-targeting ligands.
In recent years, there has been growing interest in the development of novel heterocyclic compounds that exhibit potent biological activity. The pyrrolidinyl ring in 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoyl}acetic acid is a common pharmacophore in many bioactive molecules, including drugs that target neurological disorders and cancer. The incorporation of this motif into more complex structures has led to the discovery of several lead compounds with promising therapeutic potential. For instance, derivatives of pyrrolidine have been shown to modulate enzyme activity and interfere with signaling pathways relevant to diseases such as Alzheimer's and Parkinson's.
The propargyl (alkynyl) group present in the compound's structure is another key feature that enhances its synthetic utility. Alkynes are versatile intermediates in organic synthesis and can be readily transformed into other functional groups through reactions such as hydroamination, cycloaddition, and polymerization. This flexibility makes 2-{1-2-({(9H-fluoren}-9 -yl)methoxycarbonyl}amino)pent -4 -ynoyl -4 -methylpyrrolidin -3 -yl}acetic acid a valuable building block for constructing more elaborate molecular architectures.
One of the most exciting applications of this compound is in the field of drug design and development. The combination of the fluorenyl group, which can serve as a photophysical probe, and the acetic acid moiety, which can act as an anchor for further derivatization, makes it an ideal candidate for creating targeted therapeutics. For example, researchers have explored the use of such compounds as inhibitors of proteases involved in cancer progression or as modulators of ion channels implicated in neurodegenerative diseases. The ability to fine-tune the properties of these molecules by modifying their structure offers a powerful tool for addressing unmet medical needs.
The synthesis of 2-{1 -2 -({(9H-fluore n}-9 -y l)methoxycarbony l }amino )pent -4 -yn o y l -4 -methylpyrrol idin e -3 -y l}acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex carbon-carbon bonds present in the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical methodology but also underscore the importance of precision in molecular construction.
The pharmacological profile of CAS No. 2171558 -99 -7 is still being actively investigated by researchers worldwide. Preclinical studies have demonstrated that derivatives of this compound exhibit interesting biological activities that warrant further exploration. For instance, some analogs have shown efficacy in inhibiting specific enzymes or binding to particular receptors with high selectivity. These findings are particularly encouraging given the growing recognition that targeted therapy requires precise molecular interactions between drugs and biological targets.
From a computational chemistry perspective, 2-{1 -2 -({(9H-fluore n}-9 -y l)methoxycarbony l }amino )pent -4 -yn o y l -4 -methylpyrrol idin e -3 y l}acetic acid offers an excellent model system for studying molecular interactions at an atomic level. High-resolution crystal structures have been determined for several related compounds, providing insights into their binding modes within biological targets. These structural data are invaluable for designing next-generation drugs with improved pharmacokinetic properties and reduced side effects.
The future prospects for CAS No. 2171558 -99 7 are bright, with ongoing research aimed at expanding its therapeutic applications and understanding its mechanistic basis. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential for unlocking its full potential. As our knowledge base grows and new technologies emerge, it is likely that this compound will play an increasingly important role in addressing some of today's most pressing health challenges.
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